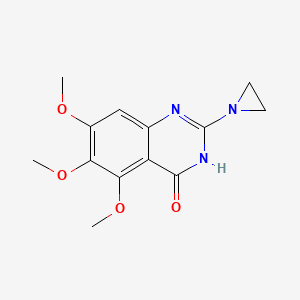
N-Phenyl-2-(trimethylsilyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-2-(trimethylsilyl)benzamide is an organic compound that belongs to the class of benzamides. It is characterized by the presence of a phenyl group attached to the nitrogen atom and a trimethylsilyl group attached to the benzamide structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-(trimethylsilyl)benzamide typically involves the reaction of N-phenylbenzamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
[ \text{N-Phenylbenzamide} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-Phenyl-2-(trimethylsilyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
N-Phenyl-2-(trimethylsilyl)benzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Phenyl-2-(trimethylsilyl)benzamide involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. The phenyl group can interact with aromatic residues in proteins, potentially affecting their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylbenzamide: Lacks the trimethylsilyl group, resulting in different reactivity and properties.
N-Phenyl-2-(trimethylsilyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-Phenyl-2-(trimethylsilyl)benzenesulfonamide: Contains a sulfonamide group, leading to different chemical behavior.
Uniqueness
N-Phenyl-2-(trimethylsilyl)benzamide is unique due to the presence of both the phenyl and trimethylsilyl groups, which confer distinct reactivity and properties. The trimethylsilyl group can protect the amide nitrogen, making the compound more stable under certain conditions. This combination of features makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
17922-30-4 |
|---|---|
Fórmula molecular |
C16H19NOSi |
Peso molecular |
269.41 g/mol |
Nombre IUPAC |
N-phenyl-2-trimethylsilylbenzamide |
InChI |
InChI=1S/C16H19NOSi/c1-19(2,3)15-12-8-7-11-14(15)16(18)17-13-9-5-4-6-10-13/h4-12H,1-3H3,(H,17,18) |
Clave InChI |
QWWHOYWLDSMJPQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B15064282.png)
![Carbamic acid, [[2-(trimethylsilyl)ethyl]sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B15064288.png)
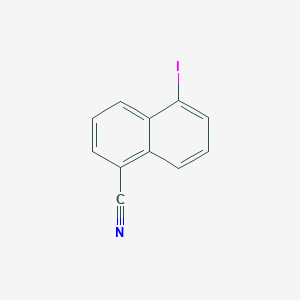
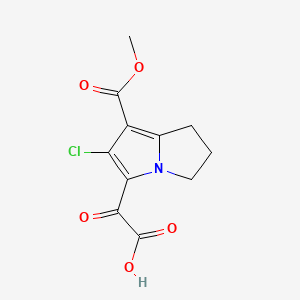
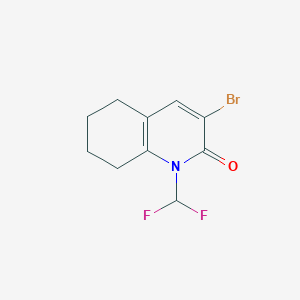

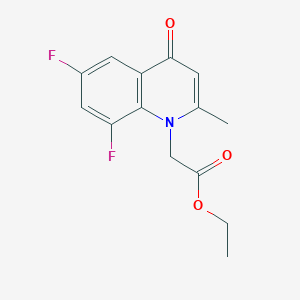
![2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol](/img/structure/B15064330.png)

![Benzenecarboximidamide, 3-[(2-naphthalenyloxy)methyl]-](/img/structure/B15064338.png)



